molecular formula C23H27F2N3O4S B11167510 N-(2,4-difluorophenyl)-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

N-(2,4-difluorophenyl)-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11167510
M. Wt: 479.5 g/mol
InChI Key: KLRFZCMXAJCTKX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of intermediate compoundsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific benefits.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C23H27F2N3O4S

Molecular Weight

479.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H27F2N3O4S/c1-3-11-27(12-4-2)33(31,32)19-8-6-18(7-9-19)28-15-16(13-22(28)29)23(30)26-21-10-5-17(24)14-20(21)25/h5-10,14,16H,3-4,11-13,15H2,1-2H3,(H,26,30)

InChI Key

KLRFZCMXAJCTKX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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